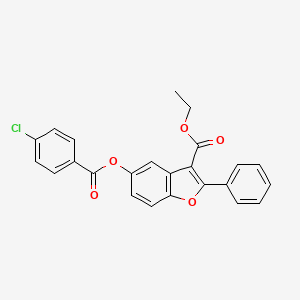

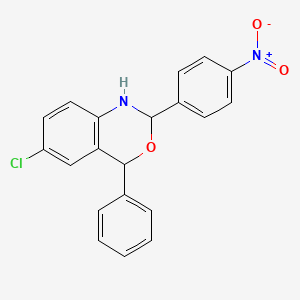

6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a benzoxazine ring, which is a fused ring system containing both oxygen and nitrogen atoms The compound’s structure includes a chloro substituent at the 6th position, a nitrophenyl group at the 2nd position, and a phenyl group at the 4th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with 2-amino-6-chlorophenol in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Chlor-2-(4-Nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Reduktion: Der Chlorsubstituent kann durch nucleophile aromatische Substitutionsreaktionen mit anderen Nucleophilen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffgas und ein Palladiumkatalysator.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Elektrophile wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte, die gebildet werden

Aminoverbindungen: Entstehen durch die Reduktion der Nitrogruppe.

Substituierte Benzoxazine: Entstehen durch elektrophile aromatische Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

6-Chlor-2-(4-Nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Biologie: Wird aufgrund seiner einzigartigen strukturellen Eigenschaften auf sein Potenzial als antimikrobielles Mittel untersucht.

Medizin: Wird auf sein Potenzial als pharmazeutisches Zwischenprodukt bei der Synthese von Medikamenten untersucht, die auf bestimmte biologische Signalwege abzielen.

Industrie: Wird aufgrund seiner Fähigkeit, Polymerisationsreaktionen einzugehen, bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Harzen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 6-Chlor-2-(4-Nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe der Verbindung kann reduziert werden und so reaktive Zwischenprodukte bilden, die mit zellulären Komponenten interagieren und zu antimikrobiellen Wirkungen führen. Darüber hinaus kann der Benzoxazinring mit Enzymen und Rezeptoren interagieren, deren Aktivität modulieren und biologische Signalwege beeinflussen.

Wirkmechanismus

The mechanism of action of 6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the benzoxazine ring can interact with enzymes and receptors, modulating their activity and influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Chlor-2-(4-Nitrophenyl)-2H-pyridazin-3-on: Ähnlich in der Struktur, enthält jedoch einen Pyridazinonring anstelle eines Benzoxazinrings.

2-(4-Nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazin: Fehlt der Chlorsubstituent an der 6. Position.

Einzigartigkeit

6-Chlor-2-(4-Nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazin ist aufgrund des Vorhandenseins sowohl von Chlor- als auch von Nitrophenylsubstituenten einzigartig, die eine unterschiedliche chemische Reaktivität und potenzielle Anwendungen verleihen. Die Kombination dieser Substituenten verstärkt die Fähigkeit der Verbindung, verschiedene chemische Reaktionen einzugehen und mit biologischen Zielstrukturen zu interagieren, was sie zu einer wertvollen Verbindung für Forschungs- und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C20H15ClN2O3 |

|---|---|

Molekulargewicht |

366.8 g/mol |

IUPAC-Name |

6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine |

InChI |

InChI=1S/C20H15ClN2O3/c21-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)26-20(22-18)14-6-9-16(10-7-14)23(24)25/h1-12,19-20,22H |

InChI-Schlüssel |

CMQQTFZYXLPAQA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(O2)C4=CC=C(C=C4)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11686206.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11686212.png)

![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686216.png)

![3,5-Dinitro-benzoic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11686235.png)

![3-(2-Methoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11686249.png)

![Ethyl 5-(3-chlorophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11686255.png)

![methyl 4-({(2Z)-6-[(2-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11686260.png)

![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11686264.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B11686268.png)